An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Fluoro-4-mercaptobenzonitrile
An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Fluoro-4-mercaptobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-mercaptobenzonitrile is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a thiol group on a benzene ring, offers a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. The interplay of the electronic effects of these functional groups governs the reactivity of the molecule and provides multiple avenues for chemical modification. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and reactivity of 3-Fluoro-4-mercaptobenzonitrile, offering insights for its strategic application in research and development.
Molecular Structure and Physicochemical Properties
The molecular formula of 3-Fluoro-4-mercaptobenzonitrile is C₇H₄FNS, and its molecular weight is 153.18 g/mol .[1] The molecule consists of a benzene ring substituted with a cyano group (-C≡N) at position 1, a fluorine atom (-F) at position 3, and a mercapto group (-SH) at position 4. The purity of commercially available 3-Fluoro-4-mercaptobenzonitrile is typically around 95%.[1]
Table 1: Physicochemical Properties of 3-Fluoro-4-mercaptobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₄FNS | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Purity | ~95% | [1] |
| GHS Hazard | Irritant | [1] |
| GHS Signal Word | Warning | [1] |
The electronic properties of the aromatic ring are significantly influenced by the three substituents. The nitrile group is a strong electron-withdrawing group through both resonance and inductive effects, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. The thiol group, on the other hand, is an ortho-, para-directing activator in electrophilic aromatic substitution. The combination of these effects makes the molecule's reactivity nuanced and allows for selective transformations at different positions.
Synthesis of 3-Fluoro-4-mercaptobenzonitrile
A primary and logical synthetic route to 3-Fluoro-4-mercaptobenzonitrile involves the nucleophilic aromatic substitution (SNAᵣ) reaction on a readily available starting material, 3,4-difluorobenzonitrile. The electron-withdrawing nitrile group activates the para-position to a greater extent, making the fluorine at C-4 more susceptible to nucleophilic attack.
A plausible and effective nucleophile for this transformation is a sulfur source such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S). A general patent for the preparation of 4-mercaptobenzonitriles from 4-halogenobenzonitriles using these reagents provides a strong basis for this synthetic strategy.[2]
Caption: Proposed synthetic pathway to 3-Fluoro-4-mercaptobenzonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for similar nucleophilic aromatic substitutions on fluorinated benzonitriles.[2][3]
Materials:
-
3,4-Difluorobenzonitrile
-
Sodium hydrosulfide (NaSH) or Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorobenzonitrile (1 equivalent) in anhydrous DMF or NMP.
-
Add sodium hydrosulfide (1.1 equivalents) or sodium sulfide nonahydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl. This step is crucial to protonate the thiolate intermediate to the desired thiol.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 3-Fluoro-4-mercaptobenzonitrile can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
The structural elucidation of 3-Fluoro-4-mercaptobenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol proton. The aromatic region will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The thiol proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons will provide further structural confirmation.
Table 2: Predicted NMR Data for 3-Fluoro-4-mercaptobenzonitrile
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | Complex pattern due to H-H and H-F coupling. |
| ¹H (Thiol) | 3.0 - 4.0 | Broad Singlet | Chemical shift is variable. |
| ¹³C (Aromatic) | 110 - 160 | - | C-F coupling will be observed. |
| ¹³C (Nitrile) | 115 - 125 | - | |
| ¹⁹F | -110 to -130 | Multiplet | Coupled to aromatic protons. |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoro-4-mercaptobenzonitrile will exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peak will be the sharp and strong stretching vibration of the nitrile group (C≡N).[1] The S-H stretching vibration of the thiol group is typically weak and may be broad.
Table 3: Key IR Absorption Bands for 3-Fluoro-4-mercaptobenzonitrile
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| S-H (Thiol) | 2550 - 2600 | Weak, Broad |
| C-F (Aryl Fluoride) | 1200 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) can be used to determine the elemental composition with high accuracy. The mass spectrum of the unfluorinated analog, 4-mercaptobenzonitrile, shows a prominent molecular ion peak at m/z 135.[4] For 3-Fluoro-4-mercaptobenzonitrile, the molecular ion peak is expected at m/z 153.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of 3-Fluoro-4-mercaptobenzonitrile provides a rich platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Caption: Reactivity map of 3-Fluoro-4-mercaptobenzonitrile.
Reactions at the Fluorine Atom
The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAᵣ) by the electron-withdrawing nitrile group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate more complex molecular scaffolds.
Reactions at the Thiol Group
The thiol group is a versatile functional handle. It can be readily S-alkylated or S-acylated using various electrophiles.[1] Furthermore, it can be oxidized to form disulfide bonds, which can be useful in the development of self-assembling monolayers or as dynamic covalent linkages in materials science.
Reactions at the Nitrile Group
The nitrile group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]
Applications in Drug Discovery and Materials Science
Fluorinated organic molecules are of great importance in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered pKa.[5] While specific drugs derived from 3-Fluoro-4-mercaptobenzonitrile are not prominently documented, its structural motifs are present in various biologically active compounds. For instance, fluorinated benzonitriles are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[6][7] The related compound, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[8]
In materials science, benzonitrile derivatives are explored for their electronic and optical properties.[7] The thiol group of 3-Fluoro-4-mercaptobenzonitrile makes it a candidate for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces, a technique used in molecular electronics and sensor development.[9] The combination of a fluorinated aromatic ring and a thiol anchoring group could lead to the development of novel materials with tailored surface properties.
Safety and Handling
3-Fluoro-4-mercaptobenzonitrile is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
3-Fluoro-4-mercaptobenzonitrile is a versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of complex molecules. The strategic interplay of its functional groups enables selective transformations, making it a powerful tool for the design and synthesis of novel compounds in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and reactivity, which should serve as a valuable resource for researchers and scientists working in these fields.
References
Sources
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- 2. US4841089A - Process for the preparation of 4-mercaptobenzonitriles, and 4-mercaptobenzonitriles - Google Patents [patents.google.com]
- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
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